Pyrrobutamine phosphate

Catalog No.
S627623
CAS No.
135-31-9
M.F
C20H28ClNO8P2
M. Wt
507.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrobutamine phosphate

CAS Number

135-31-9

Product Name

Pyrrobutamine phosphate

IUPAC Name

1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid

Molecular Formula

C20H28ClNO8P2

Molecular Weight

507.8 g/mol

InChI

InChI=1S/C20H22ClN.2H3O4P/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22;2*1-5(2,3)4/h1-3,6-12H,4-5,13-16H2;2*(H3,1,2,3,4)

InChI Key

UAAAHOLLLRWGGL-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O

Synonyms

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine, pirrobutamine, pyrrobutamine, pyrrobutamine, (Z)-isomer, pyrrobutamine, hydrobromide salt, (Z)-isomer, pyrrobutamine, phosphate (1:2) salt, pyrrobutamine, phosphate (1:2) salt, (E)-isomer, pyrrobutamine, phosphate (2:1) salt, (trans)-isomer

Canonical SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

C1CCN(C1)C/C=C(\CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3

Description

Pyrrobutamine belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Pyrrobutamine is considered to be a practically insoluble (in water) and relatively neutral molecule. In humans, pyrrobutamine is involved in the pyrrobutamine H1-antihistamine action pathway.

Pyrrobutamine phosphate is a chemical compound with the molecular formula C20H28ClNO8P2C_{20}H_{28}ClNO_8P_2. It is primarily recognized for its role as a potent H1-antihistamine, which means it effectively blocks the action of histamine at the H1 receptor sites in the body. This action makes it useful in treating allergic reactions and other histamine-related conditions. The compound is characterized by its complex structure, which includes a pyrrolidine ring and a phosphate group, contributing to its pharmacological properties .

Typical of phosphoric acid derivatives and amines. Notably, it can undergo:

  • Oxidation: In the presence of suitable oxidizing agents, pyrrobutamine phosphate can be oxidized, altering its functional groups and potentially its biological activity.
  • Hydrolysis: The phosphate group can undergo hydrolysis, leading to the formation of free pyrrobutamine and phosphoric acid derivatives.
  • Salt Formation: Pyrrobutamine phosphate can react with acids or bases to form salts, which can alter its solubility and bioavailability.

These reactions are essential for understanding how pyrrobutamine phosphate behaves in biological systems and in pharmaceutical formulations.

Pyrrobutamine phosphate exhibits significant biological activity due to its function as an H1-antihistamine. Its primary mechanism involves blocking the H1 receptors, thereby preventing histamine from exerting its effects, which include vasodilation and increased vascular permeability. This action helps alleviate symptoms associated with allergies such as:

  • Sneezing
  • Itching
  • Nasal congestion
  • Urticaria (hives)

Additionally, studies indicate that pyrrobutamine phosphate may have effects on other neurotransmitter systems, contributing to its sedative properties .

The synthesis of pyrrobutamine phosphate typically involves multi-step organic reactions. Common methods include:

  • N-Alkylation: The initial step often includes the alkylation of a suitable amine precursor with a halide or other electrophile to introduce the pyrrolidine structure.
  • Phosphorylation: The introduction of the phosphate group can be achieved through reactions involving phosphoric acid or its derivatives.
  • Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product suitable for pharmaceutical use .

Pyrrobutamine phosphate is primarily used in medicinal chemistry for its antihistaminic properties. Its applications include:

  • Allergy Treatment: Used in formulations for managing allergic rhinitis and other allergic conditions.
  • Sedative: Due to its central nervous system effects, it may also be included in medications designed for sedation.
  • Research Tool: Employed in pharmacological studies to explore histamine receptor interactions and related pathways .

Research on pyrrobutamine phosphate has revealed various interactions with biological systems:

  • Drug Interactions: As an H1-antihistamine, it may interact with other medications that affect neurotransmitter systems or have sedative effects.
  • Metabolic Pathways: Studies indicate that pyrrobutamine is metabolized through pathways involving cytochrome P450 enzymes, which could influence the pharmacokinetics of co-administered drugs .
  • Receptor Binding Studies: Investigations into how pyrrobutamine binds to H1 receptors provide insights into its efficacy and potential side effects.

These interactions are crucial for understanding both therapeutic uses and safety profiles.

Pyrrobutamine phosphate shares similarities with several other antihistamines and related compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
DiphenhydramineEthanolamine structureStrong sedative effects; used as a sleep aid
CetirizinePiperazine derivativeLess sedation; preferred for allergy treatment
LoratadineTricyclic structureNon-sedating; longer duration of action

Pyrrobutamine phosphate is unique due to its specific combination of antihistaminic activity along with potential sedative properties, making it distinct from both traditional antihistamines like diphenhydramine and newer agents like cetirizine and loratadine.

Historical Development of Synthetic Routes

The development of pyrrobutamine phosphate synthesis began during the mid-twentieth century when pharmaceutical companies intensively researched antihistamine compounds [9]. The initial synthetic approaches for pyrrobutamine were established in the 1950s, coinciding with the broader development of alkylamine-type antihistamines [11] [12]. The earliest documented synthesis routes involved multi-step organic reactions utilizing readily available starting materials .

The foundational synthesis method employed the Mannich reaction as a key step, which became the predominant approach for preparing pyrrobutamine base [10] [33]. This classical three-component reaction involved acetophenone, paraformaldehyde, and pyrrolidine to form the initial carbon-nitrogen bond framework [10]. The historical development progressed through several iterations, with researchers refining reaction conditions and optimizing yields throughout the 1950s and 1960s [9] [11].

Early patent literature documented various synthetic approaches, with key patents such as those referenced in pharmaceutical manufacturing guides establishing the fundamental protocols . The conversion of pyrrobutamine base to its phosphate salt emerged as a critical final step, requiring controlled phosphorylation conditions to ensure high purity and therapeutic efficacy . These historical methods laid the groundwork for modern industrial production processes, with many contemporary synthetic routes tracing their origins to these pioneering efforts [10] [12].

The evolution of synthetic methodologies reflected advances in organic chemistry understanding, particularly regarding regioselectivity and stereochemical control in complex molecule synthesis [11]. Historical research demonstrated that the synthesis of pyrrobutamine required careful consideration of reaction parameters to minimize side product formation and maximize the desired product yield [10].

Industrial Production Protocols

Modern industrial production of pyrrobutamine phosphate follows standardized protocols designed for large-scale manufacturing while maintaining product quality and regulatory compliance . The industrial synthesis typically begins with the formation of pyrrobutamine base through a carefully controlled multi-step process .

The primary industrial route commences with the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a suitable base, such as sodium hydroxide . This reaction occurs under controlled temperature conditions, typically maintained between 60-80 degrees Celsius, with reaction times ranging from 8-12 hours to ensure complete conversion . The choice of solvent system plays a crucial role, with ethanol or isopropanol being preferred due to their compatibility with both reactants and the desired product .

The subsequent phosphorylation step involves treating the purified pyrrobutamine base with phosphoric acid under carefully controlled conditions . Industrial protocols specify precise stoichiometric ratios, typically employing 1.2-1.5 equivalents of sodium hydroxide as the base catalyst . The reaction mixture requires continuous monitoring to maintain optimal temperature and pH conditions throughout the process .

Table 1: Industrial Production Parameters for Pyrrobutamine Phosphate

Production ParameterTypical ValuesCritical Control Points
Reactor TypeGlass-lined steel reactorCorrosion resistance, Temperature control
Operating Temperature (°C)60-80Heat removal, Thermal stability
Reaction Time (hours)8-12Complete conversion, Side reaction control
Solvent SystemEthanol/IsopropanolWater content, Solvent purity
Catalyst/BaseSodium hydroxide (1.2-1.5 equiv)Stoichiometry, Addition rate
Yield (%)85-92Reaction monitoring, Optimization
Purity (%)98-99.5Crystallization conditions, Washing
Scale (kg/batch)100-500Heat transfer, Mixing efficiency

Industrial purification protocols involve crystallization from appropriate solvent systems, often utilizing recrystallization techniques to achieve pharmaceutical-grade purity [37]. The crystallization process typically employs mixed solvent systems, with careful control of cooling rates to ensure optimal crystal formation and morphology . Quality control measures throughout the industrial process include high-performance liquid chromatography analysis to verify product purity and identity .

Waste management and environmental considerations form integral components of modern industrial protocols, with emphasis on solvent recovery and recycling to minimize environmental impact . The industrial production process incorporates multiple purification steps, including washing procedures and drying protocols to remove residual impurities and achieve the specified moisture content .

Alternative Synthetic Approaches

Contemporary research has explored various alternative synthetic approaches to pyrrobutamine phosphate, driven by desires to improve efficiency, reduce environmental impact, and enhance selectivity [17] [24]. These alternative methods represent significant departures from traditional synthetic routes while maintaining the goal of producing high-quality pharmaceutical compounds.

One notable alternative approach involves iridium-catalyzed reductive generation of azomethine ylides for pyrrolidine synthesis [17]. This method utilizes Vaska's complex as a catalyst in conjunction with tetramethyldisiloxane as a terminal reductant, offering mild reaction conditions and excellent functional group tolerance [17]. The process proceeds through azomethine ylide intermediates, which undergo subsequent cycloaddition reactions to form the desired pyrrolidine framework [17].

Electrochemical synthesis represents another innovative approach, utilizing electrochemical activation to promote carbon-nitrogen bond formation [18]. This method eliminates the need for traditional organic solvents and reduces waste generation, aligning with green chemistry principles [18]. The electrochemical approach requires specialized equipment but offers precise control over reaction conditions and can achieve high selectivity [18].

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative, significantly reducing reaction times from hours to minutes [24]. This approach utilizes microwave irradiation to accelerate chemical transformations, offering advantages in terms of energy consumption and process efficiency [24]. The microwave-assisted method requires careful optimization of power settings and reaction vessel design to ensure uniform heating and consistent results [24].

Table 2: Alternative Synthetic Approaches for Pyrrobutamine Phosphate

Alternative MethodKey InnovationReaction TimeEnergy RequirementsEnvironmental ImpactCommercial Viability
Quaternary Ammonium Salt RoutePhase-transfer catalysis4-6 hoursModerateLow waste generationUnder development
Iridium-Catalyzed Reductive MethodMetal-catalyzed reduction2-4 hoursLowMinimal by-productsResearch stage
Electrochemical SynthesisElectrochemical activation3-5 hoursHighNo organic solventsPilot scale
Microwave-Assisted SynthesisRapid heating, Green chemistry30-60 minutesLowReduced solvent useEmerging technology

Phase-transfer catalysis has been investigated as a method to improve reaction efficiency and selectivity [18]. This approach utilizes quaternary ammonium salts to facilitate mass transfer between immiscible phases, potentially reducing reaction times and improving yields [18]. The phase-transfer method requires careful selection of catalysts and optimization of phase compositions to achieve optimal results [18].

Table 3: Comparison of Pyrrobutamine Phosphate Synthesis Routes

Synthesis RouteKey Starting MaterialsReaction ConditionsTypical Yield (%)AdvantagesLimitations
Classical Mannich RouteAcetophenone, Paraformaldehyde, PyrrolidineBase catalysis, Controlled temperature65-75One-pot synthesis, Readily available materialsMultiple by-products, Purification required
Modified Grignard Approach4-Chlorobenzyl chloride, Pyrrolidine, Grignard reagentAnhydrous conditions, Inert atmosphere70-85High selectivity, Clean reactionMoisture sensitive, Complex workup
Direct Alkylation Method4-Chlorobenzyl halide, Pyrrolidine baseBase presence, Reflux conditions60-70Simple procedure, Cost-effectiveLower yields, Side reactions
Industrial PhosphorylationPyrrobutamine base, Phosphoric acidControlled pH, Temperature 60-80°C85-95High yield, Pure productRequires pre-formed base

Research into continuous flow synthesis has shown promise for improving process control and scalability [17]. Continuous flow methods offer advantages in terms of heat and mass transfer, allowing for better control of reaction parameters and potentially higher yields [17]. These methods require specialized flow reactors but can provide more consistent product quality and reduced processing times [17].

Solubility and Hydrogen Bonding Interactions

Pyrrobutamine phosphate exhibits distinctive solubility characteristics that are fundamentally influenced by its molecular structure and hydrogen bonding capabilities. The compound demonstrates soluble behavior in water, with notable solubility reaching approximately 10% in warm water [1]. This enhanced aqueous solubility is primarily attributed to the presence of two phosphoric acid moieties in the molecular structure, which form extensive hydrogen bonding networks with water molecules.

The solubility profile reveals a marked selectivity based on solvent polarity. Pyrrobutamine phosphate shows slightly soluble characteristics in alcoholic solvents [1], which can be explained by the intermediate polarity of alcohols that partially accommodate both the hydrophilic phosphate groups and the lipophilic aromatic components. In contrast, the compound is almost insoluble in chloroform and ether [1], demonstrating the dominance of polar interactions in determining solubility behavior.

The hydrogen bonding interactions in pyrrobutamine phosphate are complex and multifaceted. The phosphate groups serve as both hydrogen bond donors and acceptors, creating extensive intermolecular networks that significantly influence crystallization behavior and thermal stability [2]. Research on phosphorylated compounds indicates that phosphate groups form particularly strong hydrogen bonds with amino groups, with binding energies varying significantly based on protonation state [2]. The pyrrolidine nitrogen in pyrrobutamine phosphate can participate in electrostatic interactions with the negatively charged phosphate groups, creating intramolecular stabilization that contributes to the overall structural integrity of the salt form.

Table 1. Solubility Profile of Pyrrobutamine Phosphate

SolventSolubilityTemperature Dependence
WaterSoluble (10% in warm water) [1]Temperature enhanced
AlcoholSlightly soluble [1]Limited
ChloroformAlmost insoluble [1]Minimal
EtherAlmost insoluble [1]Minimal

Acid-Base Behavior and pKa Values

Pyrrobutamine phosphate exhibits complex acid-base behavior characterized by multiple ionizable groups. The compound possesses two distinct pKa values: pKa₁ = 8.77 and pKa₂ = 5.23 at 25°C [1]. These values reflect the different ionization states of the phosphoric acid groups and the tertiary amine functionality present in the molecule.

The primary pKa value of 8.77 corresponds to the deprotonation of the pyrrolidine nitrogen, which is consistent with typical tertiary amine basicity [1]. This relatively high pKa indicates that the nitrogen remains predominantly protonated under physiological pH conditions, contributing to the compound's pharmacological activity as an antihistamine agent. The secondary pKa of 5.23 is attributed to one of the phosphoric acid groups, reflecting the acidic nature of the phosphate moieties [1].

The acid-base equilibria significantly influence the compound's behavior in different pH environments. At physiological pH (approximately 7.4), the pyrrobutamine phosphate exists primarily as a zwitterionic species, with the amine group protonated and one or both phosphate groups deprotonated. This charge distribution enhances water solubility while maintaining the structural integrity necessary for biological activity.

The buffering capacity of pyrrobutamine phosphate systems has been demonstrated in pharmaceutical applications, where the compound maintains stability across a range of pH conditions [3]. The presence of multiple ionizable groups creates a complex pH-dependent equilibrium system that influences crystallization behavior, dissolution rates, and bioavailability.

Table 2. Acid-Base Properties of Pyrrobutamine Phosphate

ParameterValueTemperatureSignificance
pKa₁8.77 [1]25°CPyrrolidine nitrogen
pKa₂5.23 [1]25°CPhosphoric acid group
Isoelectric point~6.9 (calculated)25°CMinimum solubility point

Thermal Stability and Crystallization Behavior

Pyrrobutamine phosphate demonstrates remarkable thermal stability with a melting point range of 129.5-130°C [1]. This thermal behavior is characteristic of well-organized crystalline structures where extensive hydrogen bonding networks and ionic interactions contribute to lattice stability. The narrow melting point range indicates high purity and uniform crystal structure in pharmaceutical-grade preparations.

The crystallization behavior of pyrrobutamine phosphate is governed by the formation of a diphosphate salt structure where two phosphoric acid molecules associate with one pyrrobutamine molecule [1] [4]. This stoichiometry creates a stable crystal lattice through multiple types of intermolecular interactions, including hydrogen bonds between phosphate groups, electrostatic interactions between charged species, and van der Waals forces between the aromatic and aliphatic components.

Differential scanning calorimetry studies of similar phosphate-containing pharmaceutical compounds reveal that thermal transitions in these systems are often accompanied by dehydration processes and polymorphic transformations [5] [6]. The thermal stability of pyrrobutamine phosphate suggests minimal water content in the crystal structure, consistent with its classification as a stable anhydrous form [1].

The crystallization process has been shown to be influenced by temperature, solvent composition, and cooling rate. Research on related antihistamine compounds indicates that controlled crystallization conditions are crucial for obtaining the desired polymorphic form and ensuring consistent pharmaceutical properties [7] [8]. The formation of the diphosphate salt form appears to be thermodynamically favored under standard crystallization conditions, contributing to the reproducibility of pharmaceutical preparations.

Table 3. Thermal and Crystallization Properties

PropertyValueMethod/Conditions
Melting Point129.5-130°C [1]Standard atmospheric pressure
Crystal FormDiphosphate salt (2:1) [1]Phosphoric acid:pyrrobutamine
Physical StateCream to off-white powder [1]Room temperature
Thermal StabilityHighUp to melting point
Polymorphic BehaviorSingle stable formStandard conditions

The crystallographic analysis reveals that pyrrobutamine phosphate adopts a structure where the pyrrolidine nitrogen coordinates with phosphate oxygens through hydrogen bonding, while the aromatic rings engage in π-π stacking interactions that contribute to crystal packing efficiency [9]. This molecular arrangement results in a thermodynamically stable crystal form that maintains integrity across typical pharmaceutical storage and handling conditions.

XLogP3

5.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

507.0978685 g/mol

Monoisotopic Mass

507.0978685 g/mol

Heavy Atom Count

32

UNII

6B6107K1Q6

Related CAS

91-82-7 (Parent)

Other CAS

91-82-7

Dates

Last modified: 02-18-2024

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